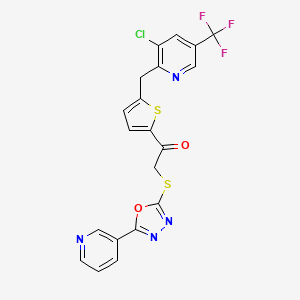![molecular formula C18H15ClFN3O B2539256 (3-(1H-ベンゾ[d]イミダゾール-1-イル)ピロリジン-1-イル)(3-クロロ-4-フルオロフェニル)メタノン CAS No. 2034514-37-7](/img/structure/B2539256.png)
(3-(1H-ベンゾ[d]イミダゾール-1-イル)ピロリジン-1-イル)(3-クロロ-4-フルオロフェニル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-chloro-4-fluorophenyl)methanone is a complex organic molecule that features a benzimidazole ring, a pyrrolidine ring, and a substituted phenyl group
科学的研究の応用
(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-chloro-4-fluorophenyl)methanone: has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving benzimidazole derivatives.
Industry: It can be used in the development of new materials with unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-chloro-4-fluorophenyl)methanone typically involves multi-step organic reactions One common approach is to start with the benzimidazole core, which can be synthesized from o-phenylenediamine and formic acid The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the benzimidazole intermediate
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as column chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-chloro-4-fluorophenyl)methanone: can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole ring would yield N-oxides, while reduction of the carbonyl group would yield alcohols.
作用機序
The mechanism of action of (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-chloro-4-fluorophenyl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzimidazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or blocking receptor binding.
類似化合物との比較
(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-chloro-4-fluorophenyl)methanone: can be compared with other benzimidazole derivatives, such as:
(1H-benzo[d]imidazol-2-yl)methanone: Lacks the pyrrolidine ring and substituted phenyl group.
(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)phenylmethanone: Lacks the chloro and fluoro substituents on the phenyl ring.
The uniqueness of (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-chloro-4-fluorophenyl)methanone lies in its combination of structural features, which may confer distinct biological activities and chemical reactivity.
特性
IUPAC Name |
[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-(3-chloro-4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O/c19-14-9-12(5-6-15(14)20)18(24)22-8-7-13(10-22)23-11-21-16-3-1-2-4-17(16)23/h1-6,9,11,13H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPKWUURSYEUHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(PROP-2-EN-1-YL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE](/img/structure/B2539174.png)

![3-((5-((2,5-dimethylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2539176.png)
![4-{[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide](/img/structure/B2539177.png)
![N-(2-ethylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2539179.png)




![(4-chlorophenyl)-N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]methanamine](/img/structure/B2539188.png)


![2-[benzyl-[(E)-2-phenylethenyl]sulfonylamino]-N-(4-piperidin-1-ylphenyl)acetamide](/img/structure/B2539196.png)
